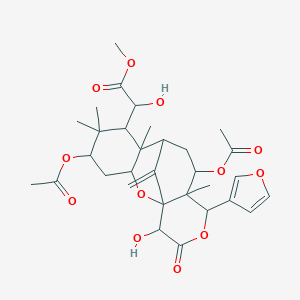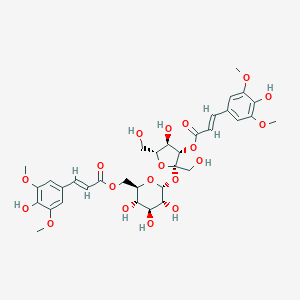
6-Hydroxysandoricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxysandoricin is an organooxygen compound . It is functionally related to a tetracarboxylic acid . The exact mass of the compound 6-Hydroxysandoricin is unknown.
Molecular Structure Analysis
The molecular formula of 6-Hydroxysandoricin is C31H40O12 . Its molecular weight is 604.64 g/mol . The InChI string representation of its structure is available .Physical And Chemical Properties Analysis
The predicted boiling point of 6-Hydroxysandoricin is 697.3±55.0 °C . Its predicted density is 1.34±0.1 g/cm3 . The predicted pKa value is 12.31±0.70 .Aplicaciones Científicas De Investigación
Neurotoxicity and Parkinson's Disease Research
6-Hydroxysandoricin, particularly 6-Hydroxydopamine, has been significantly utilized in the study of neurodegenerative diseases like Parkinson's disease. It is used to lesion dopaminergic pathways and create experimental models for Parkinson's disease. Studies have explored its neurotoxicity mechanism, especially focusing on oxidative stress and cellular apoptosis. For instance, Hanrott et al. (2006) found that 6-Hydroxydopamine neurotoxicity is initiated via extracellular auto-oxidation, leading to oxidative stress and consequent neuronal cell death (Hanrott et al., 2006). Additionally, the role of increased dopamine turnover after partial loss of dopaminergic neurons has been investigated, highlighting its potential contribution to Parkinson's disease progression (Zigmond et al., 2002).
Mechanistic Studies in Antibiotic Resistance
6-Hydroxysandoricin has also been instrumental in probing mechanisms of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Golemi et al. (2000) have summarized the design, synthesis, and usage of 6-(Hydroxyalkyl)penicillanates in understanding the mechanisms of β-lactamases (Golemi et al., 2000).
Neuroprotection and Antioxidant Research
Various studies have investigated the protective effects of compounds against 6-Hydroxydopamine-induced cell death, offering insights into potential treatments for neurodegenerative diseases. For example, Park et al. (2007) explored the protective effect of fustin, a flavonoid, against 6-Hydroxydopamine-induced neuronal death, highlighting its role in suppressing cell death mechanisms (Park et al., 2007).
Propiedades
Número CAS |
133585-56-5 |
|---|---|
Nombre del producto |
6-Hydroxysandoricin |
Fórmula molecular |
C26H26N2O2 |
Peso molecular |
604.6 g/mol |
Nombre IUPAC |
methyl 2-[5,11-diacetyloxy-13-(furan-3-yl)-16-hydroxy-6,6,8,12-tetramethyl-17-methylidene-15-oxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C31H40O12/c1-14-18-11-21(41-16(3)33)30(7)25(17-9-10-39-13-17)42-27(37)24(35)31(14,30)43-20-12-19(40-15(2)32)28(4,5)23(29(18,20)6)22(34)26(36)38-8/h9-10,13,18-25,34-35H,1,11-12H2,2-8H3 |
Clave InChI |
NKHYHRMLCJNKHW-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)C(C(=O)OC)O)C |
SMILES canónico |
CC(=O)OC1CC2C(=C)C3(C1(C(OC(=O)C3O)C4=COC=C4)C)OC5C2(C(C(C(C5)OC(=O)C)(C)C)C(C(=O)OC)O)C |
melting_point |
250-255°C |
Otros números CAS |
133585-56-5 |
Descripción física |
Solid |
Sinónimos |
6-hydroxysandoricin sandoricin, 6-hydroxy- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[19,22,24-Triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B236610.png)


![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)


![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)
